Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 8-Fluoroquinoline-5-carbaldehyde
Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 8-Fluoroquinoline-5-carbaldehyde
Executive Summary
As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount to the success of a drug discovery program. 8-Fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8) has emerged as a highly privileged scaffold, offering a unique combination of structural rigidity, metabolic resilience, and synthetic versatility. This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and a self-validating synthetic methodology designed for high-yield library generation.
Physicochemical Profiling & Safety Data
Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the critical physicochemical and hazard data for 8-fluoroquinoline-5-carbaldehyde, derived from validated1[1].
| Property | Value |
| Chemical Name | 8-Fluoroquinoline-5-carbaldehyde |
| CAS Registry Number | 1936339-14-8 |
| Molecular Formula | C₁₀H₆FNO |
| Molecular Weight | 175.16 g/mol |
| MDL Number | MFCD29761560 |
| Physical State | Solid (typically crystalline) |
| Purity Standard | ≥ 95% (HPLC) |
| GHS Hazard Classification | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2] |
Structural & Electronic Properties: A Mechanistic Perspective
The utility of 8-fluoroquinoline-5-carbaldehyde lies in the precise "push-pull" electronic dynamics engineered into its core.
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The 8-Fluoro Substituent: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) across the quinoline core. This significantly lowers the pKa of the adjacent quinoline nitrogen. In a physiological environment, this reduced basicity prevents excessive protonation, thereby enhancing the molecule's passive membrane permeability—a critical parameter for oral bioavailability. Furthermore, the robust C-F bond provides exceptional metabolic stability, effectively 3 at the historically vulnerable C-8 position[3].
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The 5-Carbaldehyde Group: Positioned on the carbocyclic ring, the formyl group acts as a highly reactive electrophilic handle. Because the quinoline nitrogen withdraws electron density from the entire fused system, the C-5 carbonyl carbon becomes exceptionally electrophilic, priming it for rapid nucleophilic attack during downstream functionalization.
Validated Synthetic Methodology
To ensure reproducibility and high yield, the synthesis of 8-fluoroquinoline-5-carbaldehyde must be approached as a self-validating system. The most robust route involves a two-step process: regioselective bromination followed by cryogenic metal-halogen exchange and formylation.
Fig 1: Regioselective synthesis workflow of 8-fluoroquinoline-5-carbaldehyde.
Phase 1: Regioselective Electrophilic Bromination
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Reagent Preparation: Dissolve 8-fluoroquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
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Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to maintain the temperature below 5°C.
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Causality: The fluorine atom at C-8 exerts a strong ortho/para directing influence via resonance (+R effect). Because C-7 is sterically hindered and ortho to the fluorine, the para position (C-5) becomes the exclusive site of bromination.
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Validation & Quench: Monitor the reaction via LC-MS. Upon validation of complete starting material consumption, pour the mixture over crushed ice. Neutralize with aqueous NaOH to pH 8, then extract with ethyl acetate (EtOAc).
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Causality: Neutralization deprotonates the intermediate, enabling a self-validating phase separation where the target 5-bromo-8-fluoroquinoline partitions cleanly into the organic phase, leaving highly polar byproducts in the aqueous layer.
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Phase 2: Cryogenic Lithiation and Formylation
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Metal-Halogen Exchange: Dissolve the purified 5-bromo-8-fluoroquinoline in anhydrous THF under a strict argon atmosphere. Cool the reactor to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq).
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Causality: Maintaining -78°C is a critical control parameter. At this cryogenic temperature, the rapid lithium-halogen exchange outcompetes unwanted nucleophilic addition of n-BuLi to the quinoline core or the formation of highly reactive aryne species.
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Formylation: Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.5 eq).
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Causality: DMF acts as the optimal formylating agent because it forms a stable tetrahedral hemiaminal intermediate upon nucleophilic attack. This intermediate acts as a self-regulating trap, preventing multiple additions of the aryllithium species—a common failure mode when using other formyl sources like ethyl formate.
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Hydrolytic Cleavage: Allow the reaction to warm to 0°C, then quench with saturated aqueous NH₄Cl.
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Causality: The mild acidic aqueous quench hydrolytically collapses the tetrahedral hemiaminal intermediate, releasing dimethylamine and yielding the final 8-fluoroquinoline-5-carbaldehyde[5].
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Downstream Applications in Drug Discovery
The true value of 8-fluoroquinoline-5-carbaldehyde is realized in its capacity for divergent functionalization. The C-5 aldehyde serves as a universal branching point for generating chemically diverse 5[5].
Fig 2: Divergent functionalization pathways for drug library generation.
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Reductive Amination: Reaction with complex primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields diverse aminomethyl derivatives. This is a highly favored motif in kinase inhibitor design to improve aqueous solubility and establish critical hydrogen bond interactions within the ATP-binding pocket.
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Schiff Base Condensation: Condensation with anilines generates imines (Schiff bases). These derivatives frequently exhibit intrinsic antimicrobial properties and serve as bidentate N,N-ligands for therapeutic metallodrug complexes[5].
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Knoevenagel Condensation: Reaction with active methylene compounds extends the π-conjugation of the quinoline core, producing robust fluorophores utilized in cellular imaging assays or as covalent inhibitors targeting specific cysteine residues.
References
- Avantor Sciences. "8-Fluoroquinoline-5-carbaldehyde ≥95% | Product Details & Documents".
- AK Scientific, Inc. "Safety Data Sheet: 8-Fluoroquinoline-5-carbaldehyde".
- MDPI Molecules.
- ACS Chemical Reviews. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines".
- ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7".
